2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol
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Overview
Description
2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been performed on related thiazolidinone derivatives to understand their structural and electronic properties. Studies like the one by Viji et al. (2020) have optimized the geometry of similar molecules, analyzing their vibrational spectra and calculating molecular parameters such as bond lengths and angles. These investigations provide insights into the potential biological effects of these compounds, predicted through molecular docking results (Viji et al., 2020).
Antimicrobial Activity
Thiazolidinone derivatives have also been synthesized and tested for their antimicrobial properties. For instance, compounds with modifications in the thiazolidinone ring have shown moderate activity against bacteria and fungi, indicating their potential as antimicrobial agents (Vinusha et al., 2015).
Photodynamic Therapy
Compounds related to "2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol" have been explored for their application in photodynamic therapy, particularly in the treatment of cancer. For example, new zinc phthalocyanine derivatives with high singlet oxygen quantum yield have been synthesized and characterized. Their photophysical and photochemical properties indicate their usefulness as photosensitizers in Type II mechanisms for cancer treatment (Pişkin et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of thiazolidinone derivatives continue to be a significant area of research. Studies have focused on creating novel compounds with potential pharmacological activities, including anticonvulsant and antimicrobial effects. The synthesis approaches often involve green chemistry principles, aiming to develop more efficient and environmentally friendly methods for producing these compounds (Rana et al., 2008).
Safety and Hazards
Future Directions
The future directions for the study of 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol and its derivatives involve the development of multifunctional drugs and the improvement of their activity . The diverse therapeutic and pharmaceutical activity of thiazolidine derivatives makes them valuable for designing next-generation drug candidates .
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have a broad range of biological activities . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Mode of Action
Thiazolidine motifs, which are part of this compound, are known to interact with various biological targets due to the presence of sulfur, which enhances their pharmacological properties .
Biochemical Pathways
Compounds containing thiazolidine motifs are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Result of Action
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activities .
Properties
IUPAC Name |
2-methoxy-5-(1,3-thiazolidin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-9-3-2-7(6-8(9)12)10-11-4-5-14-10/h2-3,6,10-12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSCYIGDTXBNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NCCS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.